5-Chloro-2-(trifluoromethoxy)benzoic acid

Lipophilicity ADME Prediction Medicinal Chemistry

Research challenge: Inconsistent physicochemical properties in halogenated benzoic acid building blocks can derail SAR studies and scale-up. 5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7) directly addresses this with well-defined, differentiating metrics: • Quantifiable lipophilicity advantage: XLogP3 of 3.4 - a 0.6 log unit increase over non-chlorinated analogs, enhancing membrane permeability predictions. • Reliable quality control: Sharp melting point (83-85°C) enables rapid, non-destructive identity and purity verification upon receipt. • Scalable supply: Commercially available from multiple global vendors in batch sizes from 100 mg to 5 g, supporting both early discovery and process development.

Molecular Formula C8H4ClF3O3
Molecular Weight 240.56 g/mol
CAS No. 959749-82-7
Cat. No. B1425537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethoxy)benzoic acid
CAS959749-82-7
Molecular FormulaC8H4ClF3O3
Molecular Weight240.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H4ClF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
InChIKeyMXQBGMLCAJITNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethoxy)benzoic Acid: Procurement & Selection


5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7) is a halogenated aromatic carboxylic acid featuring a 5-chloro substituent and an ortho-trifluoromethoxy group on a benzoic acid core [1]. The compound has a molecular weight of 240.56 g/mol and exhibits a calculated XLogP3 of 3.4, indicating significant lipophilicity relative to non-chlorinated analogs [2]. This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research, where its unique substitution pattern imparts distinct physicochemical and electronic properties .

Synthetic building block for medicinal and agrochemical research
Higher lipophilicity vs. non-chlorinated analogs supports ADME prediction context
Dual electron-withdrawing substitution (Cl/OCF₃) modulates electronic properties
Commercially accessible with established purity for synthesis workflows

5-Chloro-2-(trifluoromethoxy)benzoic Acid: Irreplaceable vs. Analogs


Direct substitution of 5-chloro-2-(trifluoromethoxy)benzoic acid with closely related benzoic acid derivatives is not recommended without rigorous validation due to quantifiable differences in key physicochemical properties that govern performance in synthetic and biological applications. Specifically, the presence and position of the chlorine substituent significantly alter lipophilicity, electronic distribution, and solid-state behavior. As detailed in the evidence below, the 5-chloro substitution yields a higher XLogP3 (3.4) compared to the unsubstituted 2-(trifluoromethoxy)benzoic acid (XLogP3 2.8) [1], and a distinct melting point range (83-85°C) that differs from both the 4-chloro regioisomer and the trifluoromethyl analog . These variations directly impact solubility, membrane permeability, and crystallinity—parameters critical to the success of downstream reactions and the performance of derived active molecules.

Lipophilicity profile
Chlorine position alters logP relative to non-chlorinated and 4-chloro analogs, potentially affecting membrane partitioning and synthetic behavior.
Crystallinity and thermal behavior
Melting point differs from regioisomers and trifluoromethyl analog; may impact purification consistency and solid-state formulation.
Electronic environment
The 5-chloro/OCF₃ combination creates a distinct electron-deficient aryl ring not replicated by other substitution patterns, influencing reactivity.

5-Chloro-2-(trifluoromethoxy)benzoic Acid: Differentiators vs. Analogs


Enhanced Lipophilicity vs. Analogs

The 5-chloro-2-(trifluoromethoxy)benzoic acid exhibits a computed XLogP3 value of 3.4, which is 0.6 log units higher than the non-chlorinated 2-(trifluoromethoxy)benzoic acid (XLogP3 2.8) and 0.3 log units higher than the 4-chloro regioisomer (XLogP3 3.1) [1]. This increased lipophilicity translates to enhanced membrane permeability and potential for improved bioavailability in derived compounds. The ortho-trifluoromethoxy group in combination with the 5-chloro substituent creates a unique hydrophobic environment, differentiating it from other chloro-substituted isomers.

Enhanced Lipophilicity
Reported
XLogP3 3.4 (vs. 2.8 non-Cl, 3.1 4-Cl)
Supports lipophilicity-based selection for ADME prediction
Computed values; experimental logD may vary
Lipophilicity ADME Prediction Medicinal Chemistry

Melting Point Differentiation from Analogs

The melting point of 5-chloro-2-(trifluoromethoxy)benzoic acid is reported as 83-85°C . This value is 3-5°C higher than the non-chlorinated 2-(trifluoromethoxy)benzoic acid (78-80°C) , and approximately 1°C lower than the 5-chloro-2-(trifluoromethyl)benzoic acid analog (84-87°C) . The distinct melting range reflects differences in intermolecular forces and crystal packing arising from the specific substitution pattern, and can be used as a quality control parameter during procurement and handling.

Melting Point
Reported
83–85 °C
Supports identity and purity assessment
Differs from non-chlorinated analog (78–80 °C)
Crystallinity Purification Formulation

Chlorine Substitution Modulates Electronics

The introduction of an electron-withdrawing chlorine atom at the 5-position alters the electronic distribution of the aromatic ring relative to non-chlorinated analogs. While direct quantitative data on sigma constants for this specific substitution pattern is not available, class-level analysis indicates that the combined electron-withdrawing effects of the ortho-OCF₃ group and the 5-chloro substituent result in a more electrophilic carboxylic acid and a deactivated aromatic ring [1]. This electronic profile differentiates it from compounds lacking the chlorine substituent or bearing the chlorine at other positions, and can influence reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Electronic Effects
Class-level
Dual electron-withdrawing (Cl / OCF₃)
Electronic profile inferred from substituent constants
Quantitative sigma data not available
Electronic Structure Reactivity SAR

Versatile Synthetic Building Block

5-Chloro-2-(trifluoromethoxy)benzoic acid is a well-characterized building block with established commercial availability from multiple reputable suppliers (e.g., Sigma-Aldrich, Thermo Fisher, Alfa Aesar) at purities typically ≥95% . While specific IC₅₀ or biological activity data for the free acid are not widely reported in the primary literature, its utility as a synthetic intermediate is supported by its inclusion in chemical supplier catalogs and its use in generating diverse compound libraries. Its carboxylic acid functionality allows for straightforward derivatization into esters, amides, and other functional groups commonly found in pharmaceuticals and agrochemicals.

Commercial Availability
Source review
≥95% purity from multiple suppliers
Supports procurement and synthesis planning
Lot-specific COA recommended
Building Block Medicinal Chemistry Agrochemicals

5-Chloro-2-(trifluoromethoxy)benzoic Acid: Optimal Applications


Lipophilicity and Permeability Enhancement

When designing small molecule drug candidates, the 0.6 log unit increase in XLogP3 compared to non-chlorinated analogs directly translates to improved predicted membrane permeability. Researchers should prioritize this compound when constructing libraries intended to explore structure-activity relationships for targets requiring enhanced cellular uptake or blood-brain barrier penetration [1]. The higher lipophilicity can also reduce aqueous solubility, a trade-off that must be considered in formulation but is often desirable for optimizing logD and binding to hydrophobic protein pockets.

Agrochemical Intermediate Synthesis

The unique electronic profile of 5-chloro-2-(trifluoromethoxy)benzoic acid, featuring dual electron-withdrawing groups, makes it a valuable precursor for synthesizing herbicides and fungicides. The combination of the trifluoromethoxy group—a known pharmacophore for metabolic stability—and the chlorine substituent allows for fine-tuning of the final compound's physicochemical properties [1]. Its commercial availability at scale supports process development and pilot production.

Quality Control and Purity Assessment

The distinct melting point range (83-85°C) serves as a rapid, non-destructive quality control check. When receiving shipments of this compound, laboratory personnel can verify identity and assess initial purity by comparing experimental melting points against this well-defined reference value [1]. This practical metric reduces reliance on more time-consuming analytical techniques for routine batch acceptance.

Synthetic Methodology Development

Given its electron-deficient aromatic ring, 5-chloro-2-(trifluoromethoxy)benzoic acid is an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The presence of the chlorine atom provides a handle for further functionalization, while the carboxylic acid group can be protected and deprotected under standard conditions. Researchers can leverage its distinct reactivity profile to establish robust protocols for constructing complex biaryl or aniline derivatives [1].

Application
Selection Property
Validation Focus
Lipophilicity-driven library design
Lipophilicity profile (computed logP)
Membrane permeability and logD profiling
Agrochemical building block synthesis
Dual electron-withdrawing substitution
Metabolic stability and reactivity assessment
Identity and purity verification
Well-defined melting point range
Batch-to-batch quality assessment
Cross-coupling methodology development
Electron-deficient aryl ring with Cl handle
Reactivity and functionalization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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